molecular formula C12H10ClN3O2 B2446148 N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034621-23-1

N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2446148
CAS No.: 2034621-23-1
M. Wt: 263.68
InChI Key: KENMWEMLANTGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a hydroxyl group and a carboxamide group, along with a 2-chlorobenzyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

The primary target of N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide is the microbial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the production of universal isoprenoid precursors . This pathway is absent in humans but crucial for pathogens such as Mycobacterium tuberculosis .

Mode of Action

This compound interacts with DXPS, inhibiting its function . The compound has been identified as an inhibitor of DXPS, with an IC50 value of 1.0 μM . This interaction results in the disruption of the MEP pathway, affecting the production of isoprenoid precursors .

Biochemical Pathways

The compound affects the MEP pathway by inhibiting the DXPS enzyme . This pathway is responsible for the production of isoprenoid precursors, which are essential components of several primary metabolites and secondary metabolites. By inhibiting DXPS, the compound disrupts the MEP pathway, leading to a decrease in the production of these precursors .

Pharmacokinetics

For instance, 9-(2-chlorobenzyl)adenine, a structurally similar compound, undergoes N1-oxidation by hamster hepatic microsomes . This suggests that this compound might also undergo similar metabolic transformations, affecting its bioavailability.

Result of Action

The inhibition of DXPS by this compound leads to a disruption in the production of isoprenoid precursors . This disruption can inhibit the growth of certain pathogens, such as Mycobacterium tuberculosis . For instance, the compound has been shown to inhibit the growth of Haemophilus influenzae .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the activity of antimicrobial agents can be influenced by the pH and ion concentration of the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation of the pyrimidine ring.

    Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of a 2-chlorobenzyl group with a hydroxylated pyrimidine ring and a carboxamide group makes it a versatile compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENMWEMLANTGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=O)NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.